Octadecyl 2,3-bis(dodecyloxy)propanoate
Description
Octadecyl 2,3-bis(dodecyloxy)propanoate is a highly branched ester featuring a central propanoate backbone substituted with two dodecyloxy (C12) chains and an octadecyl (C18) ester group. Key properties inferred from analogs include:
- High hydrophobicity: Driven by long alkyl chains.
- Complex molecular architecture: Contributing to applications in surfactants, lubricants, or polymer additives.
Properties
CAS No. |
64713-57-1 |
|---|---|
Molecular Formula |
C45H90O4 |
Molecular Weight |
695.2 g/mol |
IUPAC Name |
octadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C45H90O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-49-45(46)44(48-41-38-35-32-29-21-18-15-12-9-6-3)43-47-40-37-34-31-28-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 |
InChI Key |
AALQREXLNRPOGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. Esterification is a chemical reaction between an alcohol and an acid, producing an ester and water. The reaction is usually catalyzed by an acid such as sulfuric acid. The specific synthetic route for this compound involves the reaction of octadecanol with 2,3-bis(dodecyloxy)propanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed continuously, and the product is removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Substitution: The ester group can participate in substitution reactions where the alkoxy group is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Hydrolysis: Produces octadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Oxidation: Produces oxidized derivatives of the alkyl chains.
Substitution: Produces esters with different alkoxy groups.
Scientific Research Applications
Octadecyl 2,3-bis(dodecyloxy)propanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential as a component in topical formulations for enhanced skin permeability.
Industry: Utilized in the production of lubricants and surfactants.
Mechanism of Action
The mechanism of action of Octadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes due to its amphiphilic nature. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane properties and enhancing the delivery of active compounds . The ester bond can be hydrolyzed by esterases, releasing the active components .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares octadecyl 2,3-bis(dodecyloxy)propanoate (theoretical values) with structurally related esters and branched aliphatic compounds. Data is derived from experimental analogs and computational models.
Key Observations:
Chain Length Impact: The hexadecyloxy analog (C16 chains) has a higher molecular weight (806.81 vs. ~731 g/mol) and hydrophobicity (XlogP 24.2 vs. ~20) compared to the dodecyloxy variant due to longer alkyl chains . Octadecyl heptanoate, a simpler ester with a short-chain acid (C7), exhibits significantly lower XlogP (9.5) and molecular weight (382.67 g/mol), highlighting the role of branching in hydrophobicity .
In contrast, tert-butyl derivatives with rigid substituents (e.g., propynyloxy groups) have fewer rotatable bonds (9), favoring stability in solvents or reactive intermediates .
Polarity :
- Despite similar polar surface areas (~44.8 Ų), the tert-butyl derivative’s electronegative alkynyl groups may enhance solubility in polar solvents compared to purely aliphatic esters .
Challenges in Comparative Analysis
- Data Limitations: Direct experimental data for this compound is scarce. Comparisons rely on analogs (e.g., CAS 64713-43-5) and computational models .
- Chain-Length Effects : Dodecyloxy (C12) vs. hexadecyloxy (C16) substitutions alter melting points, solubility, and biodegradability, necessitating empirical validation.
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